

Application Notes and Protocols: Electrochemical CO₂ Reduction to Formate with Cobalt Catalysts

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Compound of Interest

Compound Name: Cobalt formate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the electrochemical reduction of carbon dioxide (CO₂) to formate using various cobalt-based catalysts. The information is intended to guide researchers in synthesizing catalysts, setting up electrochemical experiments, and analyzing products.

Introduction

The electrochemical reduction of CO₂ into value-added chemicals, such as formate, is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. Formate is a valuable chemical feedstock and a potential hydrogen storage molecule. Cobalt-based catalysts have emerged as a cost-effective and efficient class of materials for this conversion due to their high activity and selectivity. This document outlines protocols for the synthesis of three distinct types of cobalt catalysts: ultrathin cobalt oxide (Co₃O₄) nanosheets, cobalt phthalocyanine (CoPc) supported on carbon, and single-atom cobalt on nitrogen-doped carbon (Co-N-C). Additionally, it provides a comprehensive guide to the electrochemical setup and product quantification.

Catalyst Performance Data

The following table summarizes the performance of various cobalt catalysts for the electrochemical reduction of CO₂ to formate, compiled from the literature.

Catalyst	Electrolyte	Applied Potential (V vs. RHE)	Formate Faradaic Efficiency (%)	Formate Partial Current Density (mA/cm ²)	Stability	Reference
Ultrathin Co ₃ O ₄ Layers (1.72 nm)	0.1 M KHCO ₃	-0.88	> 60	-	20 hours	[1][2]
CoPc/CNT	0.1 M KHCO ₃	-0.52	~90 (for CO)	> 10 (for CO)	-	[3]
CoTAPc/CNT	0.1 M KHCO ₃	-0.98	84 (for Methanol from CO)	20 (for Methanol from CO)	-	[4]
Co Phosphino-thiolate Complex	CH ₃ CN with H ₂ O	- (750 mV overpotential)	up to 94	-	24 hours	[5][6]
Nanofibrous Co ₃ O ₄	-	-1.56 (vs. NHE)	~90 (for CO and formate)	~0.5	8 hours	[7]
Core-shell Co ₃ S ₄ @Co ₃ O ₄ /C	-	-	~85	-	-	[7]

Experimental Protocols

Catalyst Synthesis

This protocol describes a two-step hydrothermal method followed by calcination to synthesize ultrathin Co₃O₄ nanosheets directly on a nickel foam substrate.

Materials:

- Nickel foam
- Cobalt(II) nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Ammonium fluoride (NH_4F)
- Urea ($\text{CO}(\text{NH}_2)_2$)
- Hexamethylenetetramine (HMT)
- Distilled water
- Teflon-lined stainless steel autoclave

Procedure:

- Substrate Preparation: Clean a piece of nickel foam by sonication in acetone, ethanol, and distilled water for 15 minutes each, and then dry it in an oven.
- First Hydrothermal Reaction:
 - Prepare a homogeneous solution by dissolving $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ (2 mmol), NH_4F (8 mmol), and $\text{CO}(\text{NH}_2)_2$ (10 mmol) in 36 mL of distilled water.
 - Place the cleaned nickel foam against the wall of a Teflon-lined stainless steel autoclave and add the prepared solution.
 - Seal the autoclave and heat it at 100°C for 6 hours to grow $\beta\text{-Co}(\text{OH})_2$ nanosheet arrays.
 - After cooling, wash the nickel foam with distilled water and ethanol and dry it.
- Second Hydrothermal Reaction (for ultrathin sheets):
 - Place the $\beta\text{-Co}(\text{OH})_2$ -coated nickel foam in a new autoclave containing a solution of $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ and a base (urea or HMT) for a secondary hydrothermal reaction. This

step involves the dissolution and recrystallization of the nanosheets to achieve a thinner morphology.

- Calcination:
 - Calcine the nanosheet arrays obtained from the second hydrothermal step at 250°C for 3 hours in air to obtain ultrathin Co₃O₄ nanosheet arrays.

This protocol details the preparation of a hybrid catalyst by anchoring cobalt phthalocyanine molecules onto multi-walled carbon nanotubes.

Materials:

- Cobalt phthalocyanine (CoPc)
- Multi-walled carbon nanotubes (CNTs)
- N,N-dimethyl formamide (DMF)

Procedure:

- Disperse a specific amount of CNTs in DMF using sonication.
- Dissolve CoPc in DMF in a separate container.
- Add the CoPc solution to the CNT dispersion.
- Sonicate the mixture for an extended period (e.g., 1-2 hours) to ensure uniform mixing and interaction.
- Follow up with magnetic stirring for several hours (e.g., 12 hours) to facilitate the anchoring of CoPc molecules onto the CNTs.
- Collect the CoPc/CNT hybrid material by filtration or centrifugation.
- Wash the product with DMF and then with a volatile solvent like ethanol to remove any unattached CoPc and residual DMF.

- Dry the final product in a vacuum oven. The weight percentage of CoPc can be controlled by adjusting the initial amounts of CoPc and CNTs.[3]

This protocol describes a multi-step process to synthesize single cobalt atoms anchored on nitrogen-doped ultrathin carbon nanosheets.

Materials:

- Urea
- Cobalt(II) acetate tetrahydrate ($\text{Co}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$)
- 1,10-phenanthroline (phen)
- Graphitic carbon nitride (g-C₃N₄) nanosheets (prepared by thermal exfoliation of bulk g-C₃N₄ from urea)
- Dopamine hydrochloride
- Tris(hydroxymethyl)aminomethane
- Argon gas

Procedure:

- Preparation of g-C₃N₄ Nanosheets: Synthesize bulk g-C₃N₄ by heating urea in a covered crucible. Then, obtain g-C₃N₄ nanosheets by thermal exfoliation of the bulk material.
- Formation of Co(phen)₂/g-C₃N₄: Adsorb cobalt acetate and 1,10-phenanthroline onto the g-C₃N₄ nanosheets in a solution to form the Co(phen)₂/g-C₃N₄ composite.
- Polydopamine (PDA) Coating: Coat a thin layer of PDA on the Co(phen)₂/g-C₃N₄ composite by in-situ polymerization of dopamine hydrochloride in a tris buffer solution.
- Pyrolysis: Pyrolyze the obtained Co(phen)₂/g-C₃N₄@PDA composite under a constant argon flow at 850°C to form the final CoSAs/NCNS catalyst.

Electrochemical CO₂ Reduction in an H-type Cell

This protocol provides a general procedure for performing electrochemical CO₂ reduction in a standard H-type glass cell.

Materials and Equipment:

- H-type electrochemical cell with two compartments separated by an ion-exchange membrane (e.g., Nafion)
- Working electrode (e.g., carbon paper, glassy carbon)
- Counter electrode (e.g., platinum foil or mesh)
- Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
- Potentiostat
- Gas-tight syringes
- CO₂ gas (high purity)
- Electrolyte (e.g., 0.1 M KHCO₃ or 0.5 M KHCO₃)
- Catalyst ink (see below)

Procedure:

- Electrode Preparation:
 - Prepare a catalyst ink by dispersing the synthesized cobalt catalyst in a mixture of a solvent (e.g., isopropanol/water mixture) and an ionomer (e.g., Nafion solution). The typical catalyst loading is 1-5 mg/cm².
 - Sonicate the ink for at least 30 minutes to ensure a homogeneous dispersion.
 - Drop-cast or spray-coat a specific volume of the catalyst ink onto the surface of the working electrode and let it dry under ambient conditions.
- Cell Assembly:

- Assemble the H-type cell with the working electrode in the cathodic compartment and the counter electrode in the anodic compartment. The two compartments are separated by an ion-exchange membrane.
- Place the reference electrode in the cathodic compartment, close to the working electrode.
- Electrolyte Preparation and Saturation:
 - Prepare the electrolyte solution (e.g., 0.1 M KHCO₃) using high-purity water.
 - Purge the electrolyte in the cathodic compartment with CO₂ gas for at least 30 minutes prior to the experiment to ensure saturation. Maintain a CO₂ atmosphere above the electrolyte during the experiment.
- Electrolysis:
 - Connect the electrodes to the potentiostat.
 - Perform controlled potential electrolysis at a specific potential (e.g., -0.8 to -1.2 V vs. RHE) for a set duration (e.g., 1-2 hours).
 - Record the current response over time.
- Product Collection:
 - After electrolysis, carefully collect a sample of the liquid electrolyte from the cathodic compartment for product analysis.

Quantification of Formate by ¹H NMR Spectroscopy[10][11][12][13]

This protocol outlines the procedure for quantifying the formate produced in the liquid electrolyte using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials and Equipment:

- NMR spectrometer (e.g., 400 MHz or higher)

- NMR tubes
- Deuterium oxide (D₂O)
- Internal standard (e.g., Dimethyl sulfoxide - DMSO)
- Micropipettes

Procedure:

- Sample Preparation:
 - Take a known volume of the electrolyte from the cathodic compartment after electrolysis (e.g., 400 μ L).
 - Add a known volume of D₂O (e.g., 50 μ L) to provide a lock signal for the NMR spectrometer.
 - Add a known concentration of an internal standard, such as DMSO (e.g., 40 μ L of a 4 mM solution).[8] The internal standard should have a distinct peak that does not overlap with the formate peak or other signals of interest.
 - Mix the solution thoroughly and transfer it to an NMR tube.
- NMR Measurement:
 - Acquire a ¹H NMR spectrum of the sample.
 - Use a water suppression pulse sequence (e.g., WET or presaturation) to minimize the large water signal.
 - The formate peak typically appears as a singlet at around 8.2-8.5 ppm.[9]
- Data Analysis and Quantification:
 - Integrate the area of the formate peak and the area of the internal standard peak.
 - Calculate the concentration of formate using the following equation:

$$\text{Concentration_formate} = (\text{Integration_formate} / \text{Integration_standard}) * (\text{Concentration_standard} * (\text{N_standard} / \text{N_formate}))$$

where N is the number of protons for each signal (1 for both formate and DMSO).

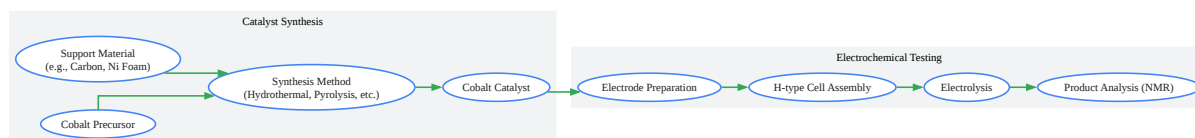
- Faradaic Efficiency Calculation:
 - Calculate the total charge passed during electrolysis from the chronoamperometry data.
 - Calculate the moles of formate produced from its concentration and the volume of the catholyte.
 - Calculate the Faradaic efficiency (FE) for formate using the following equation:

$$\text{FE_formate (\%)} = (\text{moles_formate} * n * F) / Q * 100$$

where n is the number of electrons required to produce one mole of formate from CO₂ (n=2), F is the Faraday constant (96485 C/mol), and Q is the total charge passed (in Coulombs).

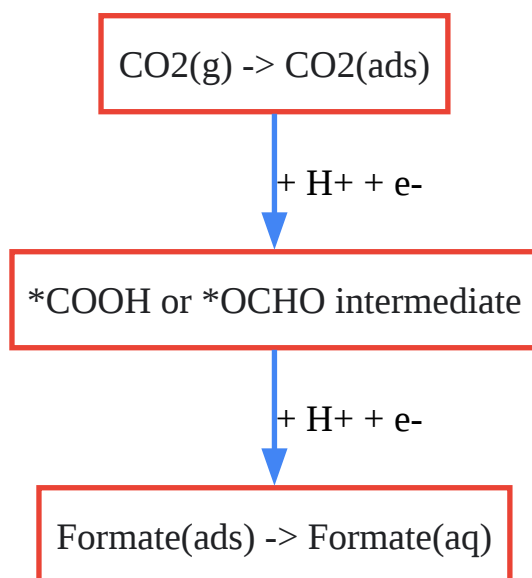
Visualizations

Diagrams



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Caption: Experimental workflow from catalyst synthesis to electrochemical testing.



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